N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride
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Description
N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA, was identified and characterized, indicating the potential for bioisosteric replacement in synthetic cannabinoids. This highlights the compound's relevance in synthetic chemistry and drug design, especially in the context of substances with similar structures, such as N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride (McLaughlin et al., 2016).
Catalytic Applications
In the realm of catalysis, the amino acid methyl esters served as nucleophiles in palladium-catalyzed aminocarbonylation, indicating the compound's potential utility in introducing amino functionalities in organic synthesis, which could be relevant for derivatives of N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride (Müller et al., 2005).
Potential Anticancer Activity
The synthesis and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives shed light on the potential anticancer activity of structurally related compounds, suggesting the possible investigation of N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride and its derivatives for anticancer properties (Butler et al., 2013).
Antibacterial Applications
The synthesis and study of thiophene-2-carboxamide derivatives for antibiotic and antibacterial applications hint at the potential of N-(2-Amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride in similar applications, given the structural similarities and potential for bioactivity modulation (Ahmed, 2007).
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c18-9-14(11-5-2-1-3-6-11)20-16(21)13-8-4-7-12-10-19-17(22)15(12)13;/h4,7-8,11,14H,1-3,5-6,9-10,18H2,(H,19,22)(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGOWMOJXDAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=CC=CC3=C2C(=O)NC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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